molecular formula C5H3BrFNO B1519481 3-Bromo-5-fluoropyridin-2-OL CAS No. 884494-94-4

3-Bromo-5-fluoropyridin-2-OL

Cat. No.: B1519481
CAS No.: 884494-94-4
M. Wt: 191.99 g/mol
InChI Key: UPHUCWCSEZGVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-fluoropyridin-2-OL is a chemical compound with the molecular formula C5H3BrFNO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a hydroxyl group at the 2nd position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.0 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Mechanisms of Action and Clinical Strategies

3-Bromo-5-fluoropyridin-2-OL is related to compounds studied for their mechanisms of action in cancer treatment. 5-Fluorouracil, a related compound, has been extensively studied, revealing insights into its anticancer activity and the challenges of drug resistance. Technological advancements like DNA microarray profiling have potential in identifying novel genes associated with resistance to treatments like 5-Fluorouracil, which could be therapeutically valuable for chemotherapy or as predictive biomarkers (Longley, Harkin, & Johnston, 2003).

Chemoselective Functionalization

The chemoselective functionalization of halogen-substituted pyridines, which are structurally similar to this compound, has been explored. For instance, the study of 5-bromo-2-chloro-3-fluoropyridine demonstrated the ability to selectively substitute different halogen groups under varying conditions, illustrating the compound's versatility in chemical synthesis. This suggests potential applications of this compound in synthesizing a range of structurally diverse compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synergistic Antitumor Effects

Compounds structurally related to this compound, such as 3-Bromopyruvic acid (3-BP) in combination with 5-Fluorouracil (5-FU), have been studied for their synergistic antitumor effects. These studies have shown significant suppression of tumor growth and suggest that this compound could potentially be studied for similar synergistic effects in cancer treatment (Chong et al., 2017).

Synthesis of Substituted Pyridines

The compound has been used in the synthesis of substituted pyridines, indicating its role in the versatile synthesis of complex chemical structures. The ability to generate 3,5-disubstituted 2-fluoropyridines and 2-pyridones showcases the compound's utility in chemical synthesis and the potential for creating a variety of biologically active molecules (Sutherland & Gallagher, 2003).

Safety and Hazards

Safety information for 3-Bromo-5-fluoropyridin-2-OL indicates that it may be harmful if swallowed, inhaled, or comes in contact with skin. It may cause eye irritation. Precautionary measures include wearing protective gloves and eye protection .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluoropyridin-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as adenine deaminase, which is crucial for purine metabolism . The compound’s interaction with adenine deaminase can inhibit the enzyme’s activity, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In lymphoid cells, for example, the compound’s inhibition of adenine deaminase can lead to selective depletion of CD26+ lymphocytes . This depletion can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound may influence other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key enzymes and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of adenine deaminase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine and its derivatives. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects by selectively targeting specific enzymes and pathways. At higher doses, this compound can cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound’s interaction with adenine deaminase plays a crucial role in these pathways, affecting the levels of purine nucleotides and their derivatives . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-bromo-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHUCWCSEZGVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654560
Record name 3-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-94-4
Record name 3-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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